7-chloro-2,4-dioxo-1H-quinoline-3-carbonitrile
Description
7-Chloro-2,4-dioxo-1H-quinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a chloro group at the 7th position, two oxo groups at the 2nd and 4th positions, and a carbonitrile group at the 3rd position on the quinoline ring
Properties
Molecular Formula |
C10H5ClN2O2 |
|---|---|
Molecular Weight |
220.61 g/mol |
IUPAC Name |
7-chloro-2,4-dioxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C10H5ClN2O2/c11-5-1-2-6-8(3-5)13-10(15)7(4-12)9(6)14/h1-3,7H,(H,13,15) |
InChI Key |
IZOADMNXKLRAKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C(C2=O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2,4-dioxo-1H-quinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-chloroquinoline-2,4-dione with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the carbonitrile group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2,4-dioxo-1H-quinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline N-oxides.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in an organic solvent (e.g., DMF).
Reduction Reactions: Reducing agents like LiAlH4 in anhydrous ether.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) in the presence of a catalyst.
Major Products Formed:
- Substituted quinoline derivatives.
- Aminoquinoline derivatives.
- Quinoline N-oxides.
Scientific Research Applications
7-Chloro-2,4-dioxo-1H-quinoline-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial activities.
Medicine: Investigated for its potential as a lead compound in the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-2,4-dioxo-1H-quinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial DNA gyrase or topoisomerase IV, enzymes essential for bacterial DNA replication. The compound’s structure allows it to intercalate into DNA, disrupting the normal function of these enzymes and leading to bacterial cell death.
Comparison with Similar Compounds
7-Chloroquinoline-2,4-dione: Lacks the carbonitrile group but shares the chloro and oxo groups.
2,4-Dioxo-1H-quinoline-3-carbonitrile: Lacks the chloro group but has the oxo and carbonitrile groups.
7-Chloro-4-hydroxyquinoline: Contains a hydroxy group instead of one of the oxo groups.
Uniqueness: 7-Chloro-2,4-dioxo-1H-quinoline-3-carbonitrile is unique due to the presence of both the chloro and carbonitrile groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
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